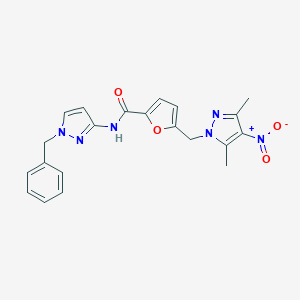![molecular formula C16H21N5O2 B279870 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide, also known as CP-471, is a synthetic cannabinoid receptor agonist. It was first synthesized in the early 2000s and has been the subject of scientific research since then. CP-471 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of adenylyl cyclase, and activation of potassium channels.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and glutamate. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the activation of the receptor and the resulting effects. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide. One area of interest is the development of more selective CB1 receptor agonists that can be used in a variety of therapeutic applications. Another area of interest is the study of the long-term effects of CB1 receptor activation and the potential for addiction and other adverse effects. Finally, this compound may be useful in the development of new treatments for neurodegenerative disorders and other diseases of the central nervous system.
Métodos De Síntesis
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxy-5-(1H-tetrazol-1-yl)aniline with cyclopentylmagnesium bromide, followed by reaction with 3-bromo-N-(tert-butoxycarbonyl)propanamide. The resulting product is then deprotected to yield this compound.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has been used extensively in scientific research to study the effects of CB1 receptor activation. It has been found to have a variety of potential therapeutic applications, including the treatment of pain, anxiety, and inflammation. This compound has also been studied for its potential use in the treatment of addiction and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H21N5O2 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
3-cyclopentyl-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-9-13(8-14(10-15)21-11-17-19-20-21)18-16(22)7-6-12-4-2-3-5-12/h8-12H,2-7H2,1H3,(H,18,22) |
Clave InChI |
LOLOMNWJVUMOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)N3C=NN=N3 |
SMILES canónico |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
